1-(6-bromo-2-naphthalenyl)-2-chloroEthanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone is an organic compound characterized by the presence of bromine and chlorine atoms attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(6-bromo-2-naphthalenyl)-2-chloroEthanone typically involves the bromination of 2-naphthalenyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution of the hydrogen atoms with bromine and chlorine.
Industrial production methods may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive chemicals safely and efficiently. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(6-bromo-2-naphthalenyl)-2-chloroEthanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone can be compared with similar compounds such as:
6-Bromo-2-naphthol: This compound has a similar naphthalene structure with a bromine atom but lacks the chlorine atom.
2-Acetyl-6-bromonaphthalene: Another related compound with a bromine atom and an acetyl group.
The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
1228551-86-7 |
---|---|
Molekularformel |
C12H8BrClO |
Molekulargewicht |
283.55 g/mol |
IUPAC-Name |
1-(6-bromonaphthalen-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C12H8BrClO/c13-11-4-3-8-5-10(12(15)7-14)2-1-9(8)6-11/h1-6H,7H2 |
InChI-Schlüssel |
VPGPECRRZUJQEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.